molecular formula C14H19N3OS B168826 1-Allyl-3-(4-morpholinophenyl)thiourea CAS No. 19318-84-4

1-Allyl-3-(4-morpholinophenyl)thiourea

Cat. No. B168826
CAS RN: 19318-84-4
M. Wt: 277.39 g/mol
InChI Key: ZVPXJPKBXKWDIE-UHFFFAOYSA-N
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Description

1-Allyl-3-(4-morpholinophenyl)thiourea, also known as AMPT, is a thiourea derivative that has been studied for its potential applications in scientific research. It is a small organic molecule that is used as a starting material for the synthesis of various compounds and as a catalyst for organic reactions. AMPT is widely used in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Thiourea Derivatives : Thioureas, including variants similar to 1-Allyl-3-(4-morpholinophenyl)thiourea, are synthesized through methods such as the modified Schotten-Baumann reaction, and their structures can be confirmed using techniques like UV, IR, NMR, and MS spectroscopy (Shalas, Siswandono, & Rudyanto, 2016).

  • Spectral Characterization and Crystal Structural Analysis : The spectral characterization (IR, NMR) and crystal structure analysis of thiourea derivatives are essential for understanding their chemical properties. Single crystal X-ray diffraction is commonly used for this purpose (Hassan et al., 2011).

Biological and Pharmacological Applications

  • Antibacterial and Antifungal Properties : Thiourea derivatives demonstrate significant antibacterial and antifungal activities. This includes effectiveness against various strains such as E. coli, Salmonella enterica, Micrococcus luteus, Bacillus subtilis, and Pseudomonas aeruginosa (Shiran et al., 2013).

  • Enzyme Inhibition and Antioxidant Potential : These compounds have been evaluated for their inhibition of enzymes like α-amylase, α-glucosidase, acetylcholinesterase, and butyrylcholinesterase. They also exhibit promising antioxidant potential (Naz et al., 2020).

Chemical Properties and Applications

  • Kinetic Properties in Chemical Reactions : The kinetics of reactions involving thiourea derivatives, like the reaction of allyl isothiocyanates with amines, are crucial for understanding their chemical behavior (Qing-feng, 2005).

  • Molecular Imprinting and Binding Abilities : Thiourea derivatives are used in molecular imprinting, showing high binding abilities to certain compounds like phosphate in various media, demonstrating their potential in selective recognition and sensing applications (Kugimiya & Takei, 2006).

  • Corrosion Inhibition : Allyl thiourea has been studied as a corrosion inhibitor for metals like cold rolled steel in acidic solutions, showing significant inhibition effects (Li, Deng, & Fu, 2012).

properties

IUPAC Name

1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-2-7-15-14(19)16-12-3-5-13(6-4-12)17-8-10-18-11-9-17/h2-6H,1,7-11H2,(H2,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPXJPKBXKWDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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